molecular formula C17H16ClN3 B11423809 N-(3-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

N-(3-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

Cat. No.: B11423809
M. Wt: 297.8 g/mol
InChI Key: PZTUKLDLOLEGGT-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a benzimidazole core, substituted with a 3-chlorobenzyl group and a prop-2-en-1-yl group. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Substitution with 3-Chlorobenzyl Group: The benzimidazole core is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorobenzyl group.

    Introduction of Prop-2-en-1-yl Group: Finally, the compound is alkylated with an appropriate allylating agent, such as allyl bromide, under basic conditions to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring or the prop-2-en-1-yl group.

    Substitution: Substituted benzimidazole derivatives with various nucleophiles replacing the 3-chlorobenzyl group.

Scientific Research Applications

N-(3-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-1H-benzimidazol-2-amine: Lacks the prop-2-en-1-yl group.

    N-(3-chlorobenzyl)-1-(methyl)-1H-benzimidazol-2-amine: Contains a methyl group instead of the prop-2-en-1-yl group.

    N-(3-chlorobenzyl)-1-(ethyl)-1H-benzimidazol-2-amine: Contains an ethyl group instead of the prop-2-en-1-yl group.

Uniqueness

N-(3-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is unique due to the presence of both the 3-chlorobenzyl and prop-2-en-1-yl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16ClN3

Molecular Weight

297.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine

InChI

InChI=1S/C17H16ClN3/c1-2-10-21-16-9-4-3-8-15(16)20-17(21)19-12-13-6-5-7-14(18)11-13/h2-9,11H,1,10,12H2,(H,19,20)

InChI Key

PZTUKLDLOLEGGT-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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